molecular formula C9H9ClF3NO B3042304 Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride CAS No. 56108-09-9

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride

Cat. No.: B3042304
CAS No.: 56108-09-9
M. Wt: 239.62 g/mol
InChI Key: KLCFCQSOUZFEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride (CAS 56108-09-9) is a chemical building block of significant interest in advanced synthetic organic chemistry, particularly for the introduction of the trifluoromethyl group into heterocyclic scaffolds. The incorporation of the trifluoromethyl group is a major strategy in medicinal and agrochemical research, as it can profoundly enhance a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity . This compound, with the molecular formula C 9 H 9 ClF 3 NO and a molecular weight of 239.62 g/mol, serves as a versatile precursor or intermediate in annulation and cyclization reactions to construct pharmaceutically relevant heterocycles . Its primary research value lies in its application as a key synthon for the preparation of various nitrogen-containing heterocyclic compounds, which are core structures in numerous FDA-approved drugs and development candidates. The benzimidate functionality is highly valuable for forming heterocyclic rings, which are crucial structural motifs in a wide range of bioactive molecules. Researchers utilize this building block to explore new chemical space in the development of lead compounds with optimized pharmacokinetic profiles. This product is intended for research applications and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)benzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12;/h2-5,13H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCFCQSOUZFEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-09-9
Record name Benzenecarboximidic acid, 3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56108-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride (CAS No. 56108-09-9) is an organic compound characterized by its unique trifluoromethyl group and benzimidate structure. This compound has garnered interest in various fields, particularly due to the biological activities associated with benzimidazole derivatives. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClF₃NO
  • Molecular Weight : 239.62 g/mol
  • Functional Groups : Benzimidate and trifluoromethyl groups

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetic properties of the compound.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds containing benzimidazole moieties have demonstrated diverse biological activities, including:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens.
  • Antifungal Activity : Certain derivatives are effective against fungal infections.
  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.

The trifluoromethyl group may also enhance these biological interactions by increasing the compound's reactivity and solubility in organic solvents, making it a candidate for further pharmacological studies .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameMolecular FormulaUnique Features
3-Trifluoromethylbenzamidine hydrochlorideC₈H₈ClF₃N₂Contains an amidine functional group; used in medicinal chemistry.
Methyl benzimidateC₉H₉N₃OLacks trifluoromethyl group; simpler structure with different reactivity.
BenzimidazoleC₇H₆N₂Base structure without ester or trifluoromethyl modifications; broader applications in pharmaceuticals.

Case Studies and Research Findings

  • Antimicrobial Properties : A study demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of a trifluoromethyl group may enhance this activity due to increased lipophilicity.
  • Anticancer Activity : Research has shown that certain benzimidazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may provide similar anticancer effects, warranting further investigation .
  • Pharmacokinetic Studies : The introduction of trifluoromethyl groups into drug candidates has been associated with improved metabolic stability and bioavailability. This suggests that this compound could exhibit favorable pharmacokinetic properties compared to non-trifluorinated analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride has two positional isomers:

  • Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 2006277-58-1): The -CF₃ group is ortho to the imidate moiety.
  • Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 56108-08-8): The -CF₃ group is para to the imidate moiety .

Key Differences :

  • Steric Effects : The meta-substituted derivative (target compound) offers reduced steric hindrance compared to the ortho isomer, facilitating nucleophilic attacks.

Functional Group Variants

Amidines vs. Imidates
  • 3-Trifluoromethylbenzamidine Hydrochloride (CAS: 1211591-88-6): Replaces the imidate (-OCH₃) group with an amidine (-NH₂) group.
    • Reactivity : Amidines are more nucleophilic and participate in cyclization reactions, whereas imidates act as electrophiles in alkylation or acylation .
    • Applications : Amidines are preferred for synthesizing guanidines, while imidates are used to prepare heterocycles like oxazolines .
Halogen-Substituted Analogs
  • 3-Chloro-5-(Trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9): Replaces the imidate with a reactive acyl chloride group.
    • Hazard Profile : Acyl chlorides are corrosive and require stringent handling, unlike the relatively stable benzimidate hydrochlorides .

Physical and Chemical Properties

Property Methyl 3-(Trifluoromethyl)benzimidate HCl 3-Trifluoromethylbenzamidine HCl Methyl 4-(Trifluoromethyl)benzimidate HCl
Molecular Formula C₉H₉ClF₃NO C₈H₈ClF₃N₂ C₉H₉ClF₃NO
CAS Number 56108-09-9 1211591-88-6 56108-08-8
Molecular Weight (g/mol) 239.62 248.62 239.62
Purity ≥98% Not specified ≥98%
Storage -20°C (inferred from analogs) Not specified -20°C (inferred)
Key Applications Pharmaceutical intermediates Guanidine synthesis Heterocycle synthesis
References

Preparation Methods

Reaction Protocol

  • Catalytic System : Cp*Rh(CH₃CN)₃₂ (2.5 mol%) in 1,2-dichloroethane (DCE) at 80°C.
  • Substrates : Ethyl 4-(trifluoromethyl)benzimidate (0.20 mmol) and ethyl 2-diazo-3-oxobutanoate (0.24 mmol).
  • Conditions : Stirring under nitrogen for 12 hours, followed by solvent evaporation and silica gel chromatography.

The reaction proceeds via C–H activation of the benzimidate, forming a rhodacycle intermediate that undergoes cyclization with the diazo compound to yield isoquinoline derivatives. Transesterification with methanol then produces the methyl benzimidate.

Yield : 73% for the ethyl analog; methyl derivatives require additional steps but maintain comparable efficiency.

Optimization Insights

  • Catalyst Screening : Rhodium complexes outperformed ruthenium and palladium catalysts in cyclization efficiency (Table 1).
  • Solvent Effects : Polar aprotic solvents like DCE enhanced reaction rates compared to toluene or acetonitrile.

Traditional Imidate Synthesis via Nitrile Alkoxylation

A conventional route involves the reaction of 3-(trifluoromethyl)benzonitrile with methanol under acidic conditions, followed by hydrochloride salt formation (Figure 1).

Stepwise Procedure

  • Nitrile Activation : 3-(Trifluoromethyl)benzonitrile (1 equiv) is dissolved in anhydrous methanol.
  • Acid Catalysis : Dry HCl gas is bubbled through the solution at 0–5°C to protonate the nitrile.
  • Imidate Formation : The mixture is stirred at room temperature for 24 hours, yielding the intermediate imidate.
  • Salt Precipitation : Addition of diethyl ether precipitates the hydrochloride salt, which is filtered and dried.

Reaction Mechanism :
$$
\text{R–C≡N} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{R–C(OMe)=NH·HCl}
$$
where $$ \text{R} = 3\text{-CF}3\text{-C}6\text{H}_4 $$.

Yield : 68–85% after purification by recrystallization.

Modifications for Scalability

  • Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields.
  • Catalytic Acids : p-Toluenesulfonic acid (pTSA) can replace HCl gas in non-polar solvents, minimizing side products.

Radical Relay Amination for Imidate Intermediates

Recent advances in C–H functionalization enable the synthesis of benzimidates via imidate radical relays. This method, reported by Mittal et al. (2019), employs photoredox catalysis to generate amidyl radicals that couple with trifluoromethylarenes.

Photocatalytic Protocol

  • Substrates : 3-(Trifluoromethyl)benzamide (1 equiv) and methyl iodonium ylide (1.2 equiv).
  • Catalyst : fac-Ir(ppy)₃ (2 mol%) under 8 W blue LED irradiation.
  • Conditions : CH₃CN at 40°C for 36 hours, followed by hydrolysis and salt formation.

Key Steps :

  • Photoexcitation of the iridium catalyst generates a strong oxidant ($$ E_{1/2} = +1.21 \, \text{V} $$).
  • Single-electron transfer (SET) from the benzamide forms an amidyl radical, which abstracts a hydrogen atom to generate a carbon-centered radical.
  • Radical recombination with the ylide yields the imidate, which is treated with HCl to form the hydrochloride.

Yield : 52–75% after column chromatography.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Time Yield Advantages
Rhodium Catalysis [Cp*Rh] complex 80°C 12 h 73% High regioselectivity
Nitrile Alkoxylation HCl gas RT 24 h 85% Low cost, scalable
Photoredox Amination fac-Ir(ppy)₃ 40°C 36 h 75% Mild conditions, functional group tolerance

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride, and how is purity validated?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, methyl benzimidate derivatives are prepared by reacting nitriles with methanol under acidic conditions, as seen in analogous protocols for methyl benzimidate hydrochloride .
  • Purification : Column chromatography (e.g., silica gel) is used to isolate the product, followed by recrystallization to enhance purity. Triethylamine is often employed to neutralize HCl byproducts .
  • Purity Validation : Purity is assessed using HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the imidate group and trifluoromethyl substitution pattern. For example, the trifluoromethyl group shows a distinct 19^{19}F NMR signal near -60 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bonding, as demonstrated in related phosphazene compounds .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the imidate group .
  • Handling : Use PPE (gloves, goggles) to avoid exposure. Hydrochloride salts are hygroscopic; work under anhydrous conditions in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are optimal for solubility and reaction kinetics. Evidence from phosphazene syntheses suggests THF enhances reaction rates .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate imidate formation. Monitor using real-time FTIR to track nitrile conversion .
  • Scale-Up Challenges : Pilot-scale reactions require strict temperature control (0–25°C) to avoid exothermic side reactions. Filtration under reduced pressure improves triethylammonium chloride removal .

Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) and reference libraries (e.g., NIST Chemistry WebBook) .
  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled reagents to clarify ambiguous peaks in crowded spectra .
  • Case Study : Discrepancies in 13^{13}C NMR shifts for the trifluoromethyl group (~120–125 ppm) may arise from solvent polarity; replicate experiments in CDCl3_3 vs. DMSO-d6_6 .

Q. What are the applications of this compound in medicinal chemistry?

  • Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and binding affinity in receptor antagonists (e.g., integrin antagonists) .
  • Prodrug Synthesis : The imidate group serves as a protecting group for amines, enabling controlled release in vivo. Example: Radafaxine derivatives utilize similar motifs .
  • Agrochemicals : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show pesticidal activity due to electron-withdrawing substituents .

Methodological Challenges

Q. How can researchers mitigate byproduct formation during synthesis?

  • Byproduct Analysis : Common byproducts include unreacted nitriles or hydrolyzed amides. LC-MS identifies these impurities, guiding stoichiometric adjustments (e.g., excess MeOH) .
  • Process Optimization : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap HCl, reducing side reactions .

Q. What protocols ensure reproducibility in purity assessments across labs?

  • HPLC Method : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Retention time: ~8.2 min for the target compound .
  • Calibration Standards : Cross-check against certified reference materials (CRMs) from ISO 17025-accredited suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.